5-[(3-methylphenyl)amino]-3-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-naphtho[2,3-g]indole-6,11-dione
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Overview
Description
3-[(4-METHYLPHENYL)SULFANYL]-2-PHENYL-5-(3-TOLUIDINO)-1H-NAPHTHO[2,3-G]INDOLE-6,11-DIONE is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 3-[(4-METHYLPHENYL)SULFANYL]-2-PHENYL-5-(3-TOLUIDINO)-1H-NAPHTHO[2,3-G]INDOLE-6,11-DIONE typically involves multi-step organic reactionsCommon reaction conditions involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using catalysts like palladium or nickel.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols .
Scientific Research Applications
3-[(4-METHYLPHENYL)SULFANYL]-2-PHENYL-5-(3-TOLUIDINO)-1H-NAPHTHO[2,3-G]INDOLE-6,11-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-METHYLPHENYL)SULFANYL]-2-PHENYL-5-(3-TOLUIDINO)-1H-NAPHTHO[2,3-G]INDOLE-6,11-DIONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . Molecular modeling studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Similar compounds to 3-[(4-METHYLPHENYL)SULFANYL]-2-PHENYL-5-(3-TOLUIDINO)-1H-NAPHTHO[2,3-G]INDOLE-6,11-DIONE include other indole derivatives such as:
2-(4-METHYLSULFONYLPHENYL)INDOLE: Known for its dual antimicrobial and anti-inflammatory activities.
INDOLE-3-ACETIC ACID: A plant hormone with diverse biological applications.
5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL THIOSEMICARBAZIDE: Exhibits potent antiviral activity.
The uniqueness of 3-[(4-METHYLPHENYL)SULFANYL]-2-PHENYL-5-(3-TOLUIDINO)-1H-NAPHTHO[2,3-G]INDOLE-6,11-DIONE lies in its specific combination of substituents, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C36H26N2O2S |
---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
5-(3-methylanilino)-3-(4-methylphenyl)sulfanyl-2-phenyl-1H-naphtho[2,3-g]indole-6,11-dione |
InChI |
InChI=1S/C36H26N2O2S/c1-21-15-17-25(18-16-21)41-36-28-20-29(37-24-12-8-9-22(2)19-24)30-31(33(28)38-32(36)23-10-4-3-5-11-23)35(40)27-14-7-6-13-26(27)34(30)39/h3-20,37-38H,1-2H3 |
InChI Key |
AALACCPRXGWPFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NC3=C4C(=C(C=C32)NC5=CC=CC(=C5)C)C(=O)C6=CC=CC=C6C4=O)C7=CC=CC=C7 |
Origin of Product |
United States |
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